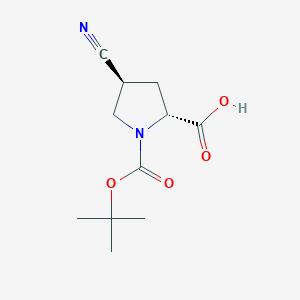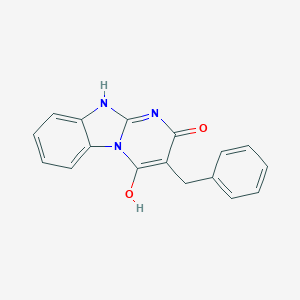
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-, also known as PBI, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PBI is a versatile compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research applications. In
Aplicaciones Científicas De Investigación
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is in the field of fluorescent probes, where it can be used as a sensitive and selective probe for the detection of metal ions, such as copper, zinc, and iron. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.
Mecanismo De Acción
The mechanism of action of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is complex and involves multiple pathways. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been shown to interact with metal ions, such as copper, zinc, and iron, through the formation of coordination complexes. These complexes can then undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause cellular damage. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to interact with DNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- exhibits a range of biochemical and physiological effects that make it a promising candidate for various research applications. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process that leads to programmed cell death. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to exhibit anti-inflammatory activity, which can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has several advantages as a research tool, including its versatility, sensitivity, and selectivity. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can be easily modified to target specific metal ions or biomolecules, making it a valuable tool for studying complex biological systems. However, Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration must be taken when using Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in lab experiments to ensure the safety of researchers and the accuracy of results.
Direcciones Futuras
There are several future directions for the study of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-. One area of research is the development of new Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the application of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in the development of new diagnostic and therapeutic agents for various diseases, such as cancer and Alzheimer's disease. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can also be used as a tool for studying the role of metal ions in biological systems and the mechanisms of action of various drugs and compounds.
Conclusion
In conclusion, Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is a versatile and promising compound that has potential applications in various scientific research fields. The synthesis of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- involves the condensation of o-phenylenediamine and benzaldehyde in the presence of a catalyst. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- exhibits a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activity. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has several advantages as a research tool, including its versatility, sensitivity, and selectivity. However, careful consideration must be taken when using Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in lab experiments to ensure the safety of researchers and the accuracy of results. There are several future directions for the study of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-, including the development of new derivatives and the application of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in the development of new diagnostic and therapeutic agents.
Métodos De Síntesis
The synthesis of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- involves the condensation of o-phenylenediamine and benzaldehyde in the presence of a catalyst. The reaction proceeds via a multistep process that involves the formation of an imine intermediate, followed by cyclization and oxidation to yield the final product. The yield of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Propiedades
Número CAS |
88861-25-0 |
|---|---|
Fórmula molecular |
C17H13N3O2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
3-benzyl-4-hydroxy-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C17H13N3O2/c21-15-12(10-11-6-2-1-3-7-11)16(22)20-14-9-5-4-8-13(14)18-17(20)19-15/h1-9,22H,10H2,(H,18,19,21) |
Clave InChI |
OKIRXNPJXYYAAX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4NC3=NC2=O)O |
SMILES |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3NC2=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4NC3=NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


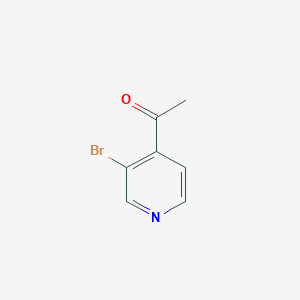
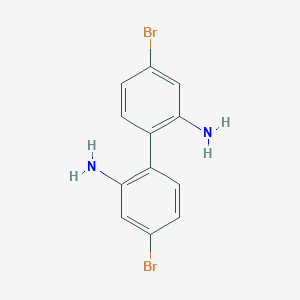
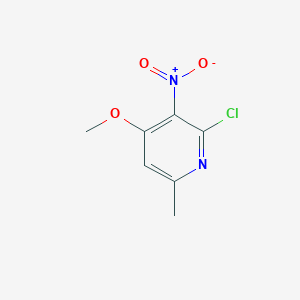
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)

